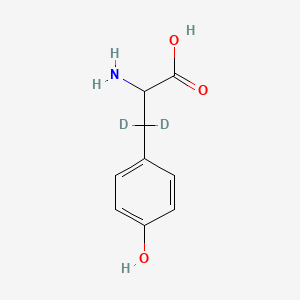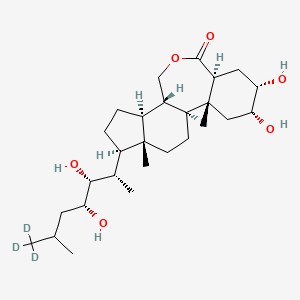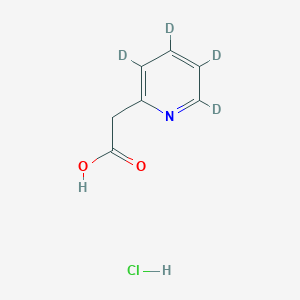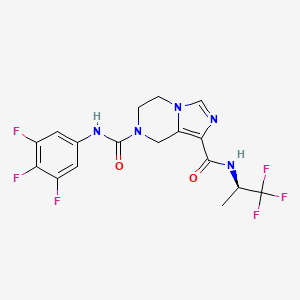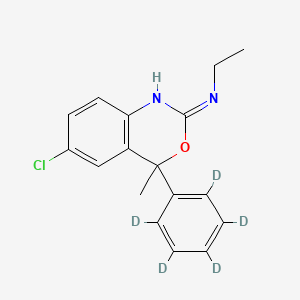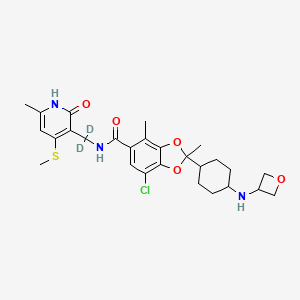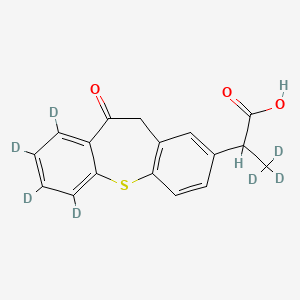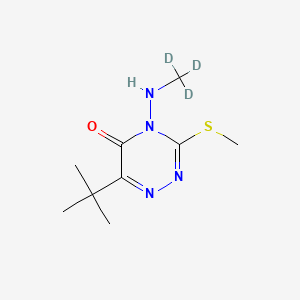
N-Methyl Metribuzin-d3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Methyl Metribuzin-d3 is a deuterium-labeled analogue of N-Methyl Metribuzin, which is itself an analogue of the herbicide Metribuzin. This compound is primarily used as a reference substance in scientific research, particularly in the study of drug impurities and reagents . The molecular formula of this compound is C9H13D3N4OS, and it has a molecular weight of 231.33 g/mol .
Vorbereitungsmethoden
The preparation of N-Methyl Metribuzin-d3 involves the reaction of triazinone with methyl halide in the presence of lithium ions. The reaction is carried out in a methanol-water solvent at a temperature range of 5-20°C and a pH value of 11.5-12.5 . The addition of lithium ions enhances the selectivity of the reaction, leading to a higher yield of the desired product with minimal impurities .
Analyse Chemischer Reaktionen
N-Methyl Metribuzin-d3 undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction can occur with halogens or other nucleophiles under appropriate conditions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of amines.
Wissenschaftliche Forschungsanwendungen
N-Methyl Metribuzin-d3 has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of N-Methyl Metribuzin-d3 is similar to that of Metribuzin. It inhibits photosynthesis by blocking the electron transport chain in photosystem II. This leads to the production of reactive oxygen species, which cause cellular damage and ultimately result in the death of the target plants . The molecular targets include the D1 protein of the photosystem II complex .
Vergleich Mit ähnlichen Verbindungen
N-Methyl Metribuzin-d3 is unique due to its deuterium labeling, which makes it particularly useful in metabolic studies. Similar compounds include:
Metribuzin: The parent compound, widely used as a herbicide.
Tribenuron Methyl: Another herbicide with a different mode of action, inhibiting acetolactate synthase.
Diketo-Metribuzin: A major metabolite of metribuzin, used in environmental studies.
This compound stands out due to its enhanced stability and specificity in analytical applications .
Eigenschaften
Molekularformel |
C9H16N4OS |
|---|---|
Molekulargewicht |
231.34 g/mol |
IUPAC-Name |
6-tert-butyl-3-methylsulfanyl-4-(trideuteriomethylamino)-1,2,4-triazin-5-one |
InChI |
InChI=1S/C9H16N4OS/c1-9(2,3)6-7(14)13(10-4)8(15-5)12-11-6/h10H,1-5H3/i4D3 |
InChI-Schlüssel |
JBFWXRSTOLHNFZ-GKOSEXJESA-N |
Isomerische SMILES |
[2H]C([2H])([2H])NN1C(=O)C(=NN=C1SC)C(C)(C)C |
Kanonische SMILES |
CC(C)(C)C1=NN=C(N(C1=O)NC)SC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![sodium;2-[[4-(diethylamino)phenyl]-(4-diethylazaniumylidenecyclohexa-2,5-dien-1-ylidene)methyl]benzene-1,4-disulfonate](/img/structure/B12420591.png)
![(2~{S},3~{S})-2-(fluoranylmethyl)-~{N}7-methyl-~{N}5-[(1~{R},5~{S})-3-oxabicyclo[3.1.0]hexan-6-yl]-3-phenyl-2,3-dihydro-1-benzofuran-5,7-dicarboxamide](/img/structure/B12420607.png)
